Ácido 4,4-difluorociclohexanocarboxílico

Descripción general

Descripción

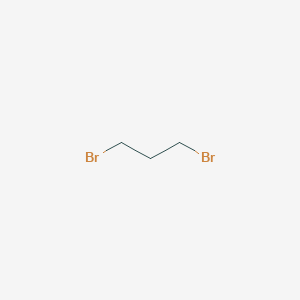

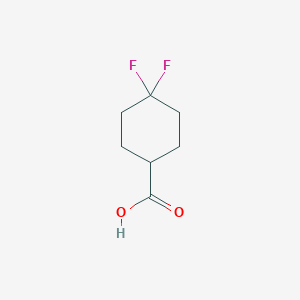

4,4-Difluorocyclohexanecarboxylic acid is a chemical compound with the molecular formula C7H10F2O2 . It is a di-substituted cyclohexane carboxylic acid used in the synthesis of macrolide antibiotics .

Molecular Structure Analysis

The molecular structure of 4,4-Difluorocyclohexanecarboxylic acid consists of a cyclohexane ring with two fluorine atoms attached at the 4th carbon atom and a carboxylic acid group attached at the 1st carbon atom . The average mass of the molecule is 164.150 Da .Physical And Chemical Properties Analysis

4,4-Difluorocyclohexanecarboxylic acid is a solid at 20 degrees Celsius . It has a melting point range of 105.0 to 109.0 degrees Celsius .Aplicaciones Científicas De Investigación

Síntesis farmacéutica

Ácido 4,4-difluorociclohexanocarboxílico: se utiliza en la industria farmacéutica como un bloque de construcción para la síntesis de diversos fármacos. Su incorporación a las moléculas de fármacos puede mejorar la estabilidad metabólica y modificar las propiedades farmacocinéticas de los agentes terapéuticos . Por ejemplo, se ha utilizado en la síntesis de antibióticos macrólidos, que son cruciales para el tratamiento de infecciones bacterianas .

Ciencia de los materiales

En la ciencia de los materiales, el ácido 4,4-difluorociclohexanocarboxílico sirve como precursor para el desarrollo de materiales avanzados. Su estructura fluorada puede conferir propiedades únicas a los polímeros y revestimientos, como una mayor resistencia a los disolventes y productos químicos, así como una mejor estabilidad térmica .

Síntesis química

Este compuesto es un reactivo valioso en la síntesis orgánica. Puede actuar como intermedio en la preparación de compuestos orgánicos más complejos. Su anillo de ciclohexano difluorado es una unidad versátil que puede incorporarse a una amplia gama de moléculas diana, mejorando su estabilidad y reactividad .

Agricultura

Si bien las aplicaciones directas en agricultura no están ampliamente documentadas, las propiedades químicas del ácido 4,4-difluorociclohexanocarboxílico sugieren una posible utilidad en la síntesis de agroquímicos. Su rigidez estructural y los átomos de flúor podrían ser beneficiosos en el diseño de herbicidas y pesticidas con modos de acción específicos .

Biotecnología

En la investigación biotecnológica, el ácido 4,4-difluorociclohexanocarboxílico se explora por su potencial en proteómica y estudios de inhibición enzimática. La estructura única del compuesto puede interactuar con las moléculas biológicas de una manera que puede arrojar luz sobre nuevas vías para el descubrimiento y desarrollo de fármacos .

Aplicaciones ambientales

Las aplicaciones ambientales del ácido 4,4-difluorociclohexanocarboxílico están principalmente relacionadas con su papel en la síntesis de sustancias ambientalmente benignas. Su estabilidad y resistencia a la degradación lo convierten en un candidato para la creación de materiales duraderos que puedan resistir condiciones ambientales adversas .

Mecanismo De Acción

Target of Action

4,4-Difluorocyclohexanecarboxylic acid is primarily used in the synthesis of macrolide antibiotics . Macrolide antibiotics are a class of drugs that target bacterial ribosomes, inhibiting protein synthesis and thereby stopping bacterial growth and reproduction .

Mode of Action

As a precursor in the synthesis of macrolide antibiotics, 4,4-Difluorocyclohexanecarboxylic acid contributes to the overall structure of the final antibiotic molecule . The exact interaction of this compound with its targets during the synthesis process is complex and depends on the specific reactions involved .

Biochemical Pathways

The compound is involved in the biochemical pathways leading to the synthesis of macrolide antibiotics . These antibiotics act on the protein synthesis pathway in bacteria, specifically binding to the 50S subunit of the bacterial ribosome and inhibiting translocation .

Pharmacokinetics

The properties of the final antibiotic product would be influenced by the presence of this compound in its structure .

Result of Action

The ultimate result of the action of 4,4-Difluorocyclohexanecarboxylic acid is the production of macrolide antibiotics . These antibiotics inhibit bacterial protein synthesis, leading to the death or stunted growth of the bacteria .

Action Environment

The action of 4,4-Difluorocyclohexanecarboxylic acid, as a precursor in drug synthesis, is influenced by various factors in the chemical reaction environment . These can include temperature, pH, presence of catalysts, and other reaction conditions .

Safety and Hazards

4,4-Difluorocyclohexanecarboxylic acid is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

4,4-difluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c8-7(9)3-1-5(2-4-7)6(10)11/h5H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIUDFLDFSIXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381285 | |

| Record name | 4,4-Difluorocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122665-97-8 | |

| Record name | 4,4-Difluorocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122665-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Difluorocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-difluorocyclohexane-1-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS523UUG56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4,4-difluorocyclohexanecarboxylic acid a promising candidate for fluorescent probes?

A1: Research has shown that incorporating fluorine atoms into the cyclohexane ring of hydantoin derivatives, like 4,4-difluorocyclohexanecarboxylic acid, enhances their fluorescence properties. [] This is attributed to the electron-withdrawing nature of fluorine, which can influence the molecule's electronic structure and transitions, leading to altered fluorescence behavior. Additionally, the study demonstrated that the fluorescence intensity of 1-amino 4,4-difluorocyclohexanecarboxylic acid significantly increases in the presence of protein molecules, suggesting its potential as a fluorescent probe for studying protein interactions. []

Q2: What are the analytical techniques used to study 4,4-difluorocyclohexanecarboxylic acid and its derivatives?

A2: The research highlights the use of fluorescence spectroscopy as a sensitive technique for determining the concentration of fluorinated hydantoins, including 4,4-difluorocyclohexanecarboxylic acid derivatives, in biological samples like blood serum and urine. [] This technique takes advantage of the enhanced fluorescence properties conferred by the fluorine atoms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine](/img/structure/B121425.png)

![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)

![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)

![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)